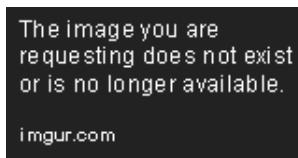
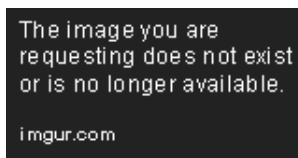
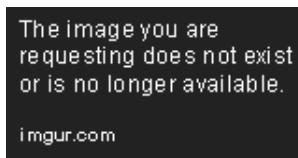


Spectroscopic Validation of 4-Formylphenyl Propionate: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Formylphenyl propionate*




Cat. No.: *B1295054*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for **4-Formylphenyl propionate**, a key intermediate in various synthetic pathways. Through a detailed comparison with structurally similar alternatives, 4-acetylphenyl propionate and 4-formylphenyl acetate, this document aims to provide a clear benchmark for the validation of its chemical structure using common spectroscopic techniques. All predicted data for **4-Formylphenyl propionate** was generated using reputable online spectroscopic prediction tools.

Structural Comparison at a Glance

Compound	Structure	Key Differentiating Feature
4-Formylphenyl propionate		Propionate ester with a formyl group
4-Acetylphenyl propionate		Propionate ester with an acetyl group
4-Formylphenyl acetate		Acetate ester with a formyl group

Spectroscopic Data Comparison

The following tables summarize the predicted and experimental spectroscopic data for **4-Formylphenyl propionate** and its alternatives.

¹H NMR Spectroscopy Data (Predicted/Experimental, 400 MHz, CDCl₃, δ in ppm)

Protons	4-Formylphenyl propionate (Predicted)	4-Acetylphenyl propionate (Experimental)	4-Formylphenyl acetate (Experimental)
Aldehyde (-CHO)	9.98 (s, 1H)	-	9.95 (s, 1H)
Aromatic (ortho to -CHO/-COCH ₃)	7.95 (d, J=8.4 Hz, 2H)	7.98 (d, J=8.8 Hz, 2H)	7.89 (d, J=8.4 Hz, 2H)
Aromatic (ortho to -OCO)	7.25 (d, J=8.4 Hz, 2H)	7.15 (d, J=8.8 Hz, 2H)	7.26 (d, J=8.4 Hz, 2H)
Propionate/Acetate (-CH ₂ -/-CH ₃)	2.63 (q, J=7.6 Hz, 2H)	2.60 (q, J=7.6 Hz, 2H)	2.33 (s, 3H)
Propionate (-CH ₃)	1.25 (t, J=7.6 Hz, 3H)	1.24 (t, J=7.6 Hz, 3H)	-
Acetyl (-COCH ₃)	-	2.59 (s, 3H)	-

¹³C NMR Spectroscopy Data (Predicted/Experimental, 100 MHz, CDCl₃, δ in ppm)

Carbon	4-Formylphenyl propionate (Predicted)	4-Acetylphenyl propionate (Experimental for a similar compound)	4-Formylphenyl acetate (Experimental)
Carbonyl (Ester, C=O)	172.9	171.5	169.2
Carbonyl (Aldehyde/Acetyl, C=O)	190.8	196.9	190.7
Aromatic (C-O)	154.5	154.4	155.0
Aromatic (C-CHO/C-COCH ₃)	134.5	134.7	134.2
Aromatic (CH, ortho to -CHO/-COCH ₃)	131.5	129.9	131.3
Aromatic (CH, ortho to -OCO)	122.5	121.8	122.3
Propionate/Acetate (-CH ₂ -/-CH ₃)	27.8	27.7	21.2
Propionate (-CH ₃)	9.1	9.2	-
Acetyl (-COCH ₃)	-	26.5	-

Note: Experimental data for 4-acetylphenyl acetate was used for comparison of the acetylphenyl moiety.

Infrared (IR) Spectroscopy Data (Predicted/Experimental, cm⁻¹)

Functional Group	4-Formylphenyl propionate (Predicted)	4-Acetylphenyl propionate (Experimental - N/A)	4-Formylphenyl acetate (Experimental)
C=O Stretch (Ester)	~1750	-	~1760
C=O Stretch (Aldehyde)	~1700	-	~1700
C-H Stretch (Aldehyde)	~2820, ~2720	-	~2830, ~2730
C-O Stretch (Ester)	~1200, ~1150	-	~1200, ~1160
Aromatic C=C Stretch	~1600, ~1500	-	~1600, ~1500

Mass Spectrometry Data (Predicted/Experimental, m/z)

Ion	4-Formylphenyl propionate (Predicted)	4-Acetylphenyl propionate (Experimental - N/A)	4-Formylphenyl acetate (Experimental)
[M] ⁺	178.06	-	164.05
[M-CH ₂ CH ₃] ⁺	149.05	-	-
[M-COCH ₃] ⁺	-	-	121.03
[M-OCOCH ₂ CH ₃] ⁺	121.03	-	-
[M-OCOCH ₃] ⁺	-	-	121.03
[C ₆ H ₄ CHO] ⁺	121.03	-	121.03
[CH ₃ CH ₂ CO] ⁺	57.03	-	-
[CH ₃ CO] ⁺	-	-	43.02

Experimental Protocols

Standard protocols for the acquisition of spectroscopic data are provided below for reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C)

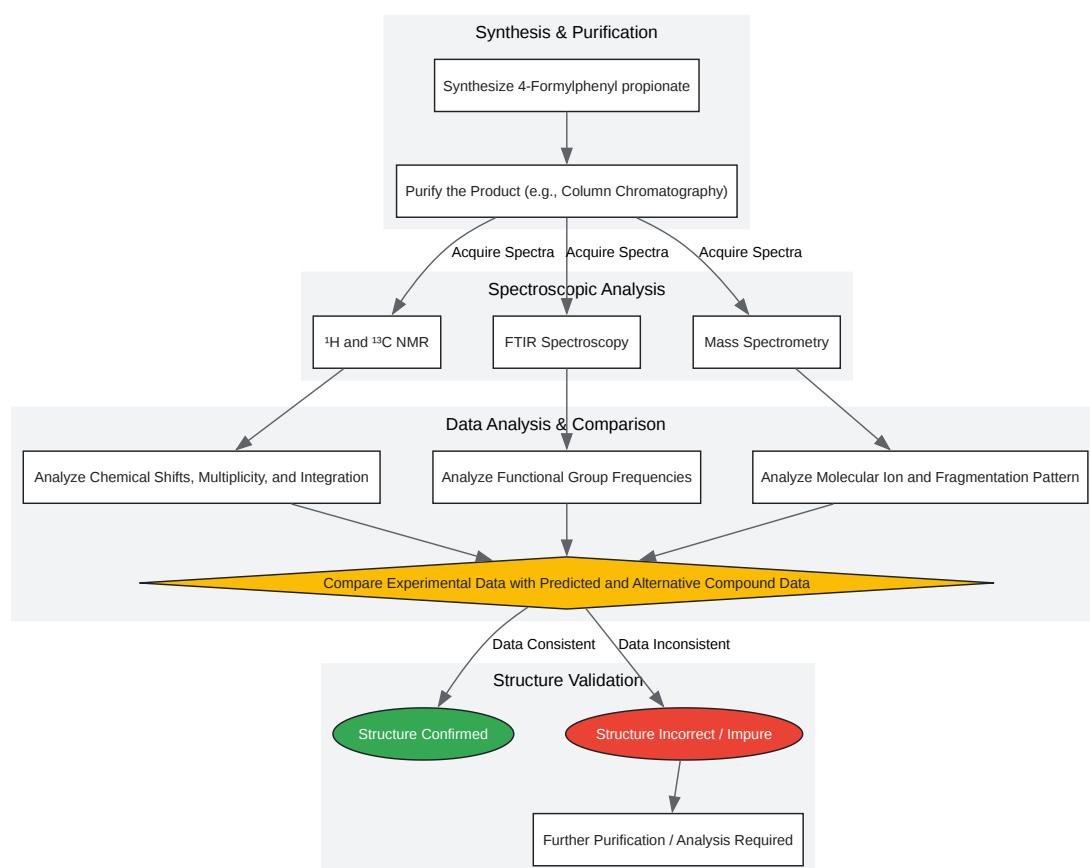
- Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- Instrument: A 400 MHz NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire the spectrum at 298 K.
 - Use a standard single-pulse experiment.
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Employ a 30-degree pulse angle with a relaxation delay of 1 second.
 - Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum at 298 K.
 - Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the spectral width to cover the range of 0 to 220 ppm.
 - Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.
 - Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ^{13}C .
- Processing: Process the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz for ^1H and 1.0 Hz for ^{13}C) and perform a Fourier

transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts relative to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a thin film of the sample by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and depositing a drop onto a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. Allow the solvent to evaporate completely.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the clean, empty salt plate.
 - Place the salt plate with the sample film in the spectrometer's sample holder.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - Co-add a sufficient number of scans (typically 16-32) to obtain a high-quality spectrum.
- Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)


- Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source.
- Acquisition:
 - Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph (GC) inlet.
 - Use a standard electron energy of 70 eV for ionization.

- Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 40-300).
- Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow for Spectroscopic Structure Validation

The following diagram illustrates the logical workflow for validating the structure of a synthesized compound like **4-Formylphenyl propionate** using the spectroscopic methods discussed.

Workflow for Spectroscopic Structure Validation of 4-Formylphenyl propionate

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Validation of 4-Formylphenyl Propionate: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295054#validation-of-the-structure-of-4-formylphenyl-propionate-by-spectroscopy>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com